Cas no 195136-68-6 (2-Fluoro-1,3-dimethoxybenzene)

2-Fluoro-1,3-dimethoxybenzene 化学的及び物理的性質
名前と識別子
-
- 2-Fluoro-1,3-dimethoxybenzene
- Benzene, 2-fluoro-1,3-dimethoxy-
- 1,3-dimethoxy-2-fluorobenzene
- 2,6-dimethoxyfluorobenzene
- Benzene,2-fluoro-1,3-dimethoxy
- Benzene, 2-fluoro-1,3-dimethoxy- (9CI)
- CRUUUWHTBGBSQG-UHFFFAOYSA-N
- AKOS005259499
- 195136-68-6
- AS-19846
- DTXSID00444940
- CS-0195064
- SCHEMBL630768
- MFCD12547873
- 1,3-dimethoxy 2-fluoro benzene
- E90744
- 1,3-Dimethoxy-2-fluorobenzene 97%
- DB-273927
- 2-fluoro-1,3-dimethoxy-benzene
-
- MDL: F182462
- インチ: InChI=1S/C8H9FO2/c1-10-6-4-3-5-7(11-2)8(6)9/h3-5H,1-2H3
- InChIKey: CRUUUWHTBGBSQG-UHFFFAOYSA-N
- ほほえんだ: COC1=C(C(=CC=C1)OC)F
計算された属性
- せいみつぶんしりょう: 156.05900
- どういたいしつりょう: 156.05865769g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 107
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 18.5Ų
じっけんとくせい
- 密度みつど: 1.102
- ふってん: 216°Cat760mmHg
- フラッシュポイント: 91.2°C
- 屈折率: 1.471
- PSA: 18.46000
- LogP: 1.84290
2-Fluoro-1,3-dimethoxybenzene セキュリティ情報
- シグナルワード:Warning
- 危害声明: H315; H319; H335
- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- ちょぞうじょうけん:Store at room temperature
2-Fluoro-1,3-dimethoxybenzene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | F591440-1g |
2-Fluoro-1,3-dimethoxybenzene |
195136-68-6 | 1g |
$ 105.00 | 2022-06-04 | ||
eNovation Chemicals LLC | Y1243665-5g |
2-Fluoro-1,3-dimethoxybenzene |
195136-68-6 | 95% | 5g |
$430 | 2024-06-07 | |
1PlusChem | 1P007RU9-100g |
2-Fluoro-1,3-dimethoxybenzene |
195136-68-6 | 98% | 100g |
$2423.00 | 2025-02-22 | |
A2B Chem LLC | AD61873-1g |
2-Fluoro-1,3-dimethoxybenzene |
195136-68-6 | 95% | 1g |
$87.00 | 2024-04-20 | |
A2B Chem LLC | AD61873-5g |
2-Fluoro-1,3-dimethoxybenzene |
195136-68-6 | 95% | 5g |
$259.00 | 2024-04-20 | |
Ambeed | A359644-25g |
2-Fluoro-1,3-dimethoxybenzene |
195136-68-6 | 98% | 25g |
$778.0 | 2024-07-28 | |
Crysdot LLC | CD12100236-25g |
2-Fluoro-1,3-dimethoxybenzene |
195136-68-6 | 95+% | 25g |
$847 | 2024-07-24 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBT1851-1g |
2-fluoro-1,3-dimethoxy-benzene |
195136-68-6 | 95% | 1g |
¥918.0 | 2024-04-23 | |
eNovation Chemicals LLC | Y1243665-1g |
2-Fluoro-1,3-dimethoxybenzene |
195136-68-6 | 95% | 1g |
$155 | 2025-02-20 | |
eNovation Chemicals LLC | Y1243665-1g |
2-Fluoro-1,3-dimethoxybenzene |
195136-68-6 | 95% | 1g |
$155 | 2025-02-28 |
2-Fluoro-1,3-dimethoxybenzene 合成方法
ごうせいかいろ 1
ごうせいかいろ 2
1.2 Reagents: N-Fluorobenzenesulfonimide Solvents: Tetrahydrofuran ; 10 min, rt; 36 h, 60 °C
ごうせいかいろ 3
2-Fluoro-1,3-dimethoxybenzene Raw materials
2-Fluoro-1,3-dimethoxybenzene Preparation Products
2-Fluoro-1,3-dimethoxybenzene 関連文献
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Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
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Shiqiang Luo,Weiwei Sun,Jianhuang Ke,Yiqi Wang,Shuangke Liu,Xiaobin Hong,Yujie Li,Yufang Chen,Wei Xie,Chunman Zheng Nanoscale, 2018,10, 22601-22611
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Juan-Ramón Jiménez,Akira Sugahara,Masashi Okubo,Atsuo Yamada,Lise-Marie Chamoreau,Laurent Lisnard,Rodrigue Lescouëzec Chem. Commun., 2018,54, 5189-5192
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Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
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Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
-
Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
-
Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
2-Fluoro-1,3-dimethoxybenzeneに関する追加情報
2-Fluoro-1,3-Dimethoxybenzene (CAS No. 195136-68-6): A Comprehensive Overview
2-Fluoro-1,3-Dimethoxybenzene is an aromatic organic compound with the CAS registry number 195136-68-6. This compound is characterized by its benzene ring structure, which is substituted with two methoxy groups at the 1 and 3 positions and a fluorine atom at the 2 position. The chemical formula of this compound is C8H7FO2, and it has a molecular weight of approximately 154.14 g/mol. The structure of 2-fluoro-1,3-dimethoxybenzene makes it a versatile molecule with potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
The synthesis of 2-fluoro-1,3-dimethoxybenzene can be achieved through several methods, including nucleophilic aromatic substitution and coupling reactions. Recent studies have focused on optimizing these methods to improve yield and reduce reaction time. For instance, researchers have explored the use of microwave-assisted synthesis to accelerate the formation of this compound. The fluorine atom in the structure plays a crucial role in modulating the electronic properties of the molecule, making it an interesting candidate for further functionalization.
In terms of physical properties, 2-fluoro-1,3-dimethoxybenzene has a melting point of approximately 75°C and a boiling point around 240°C. The presence of electron-donating methoxy groups at positions 1 and 3 increases the electron density on the benzene ring, which can influence reactivity in various chemical reactions. The fluorine atom at position 2 introduces a slight electron-withdrawing effect due to its electronegativity, creating a balance between electron-rich and electron-deficient regions on the aromatic ring.
The applications of 2-fluoro-1,3-dimethoxybenzene are diverse. In pharmaceutical chemistry, this compound has been studied as a potential lead for drug development due to its unique electronic properties. Recent research has highlighted its role as an intermediate in the synthesis of bioactive compounds with anti-inflammatory and antioxidant properties. Additionally, in agrochemicals, this compound has been investigated for its potential as a herbicide or fungicide due to its ability to inhibit specific enzymes involved in plant growth.
In materials science, 2-fluoro-1,3-dimethoxybenzene has been explored as a building block for constructing advanced materials such as conductive polymers and organic semiconductors. Its ability to form stable π-conjugated systems makes it an attractive candidate for use in organic electronics. Recent studies have demonstrated that derivatives of this compound can exhibit promising electrical properties when incorporated into thin-film transistor devices.
The reactivity of 2-fluoro-1,3-dimethoxybenzene is influenced by both its substituent groups and the aromatic ring system. The methoxy groups act as activating groups, making the benzene ring more susceptible to electrophilic substitution reactions. On the other hand, the fluorine atom introduces some deactivating effects due to its electronegativity. This interplay between activating and deactivating groups creates a unique reactivity profile that can be exploited in various synthetic transformations.
Recent advancements in computational chemistry have enabled researchers to better understand the electronic structure and reactivity of 2-fluoro-1,3-dimethoxybenzene. Quantum mechanical calculations have provided insights into the distribution of electron density across the molecule and how it influences reaction pathways. These studies have also highlighted potential sites for further functionalization or modification to tailor the properties of this compound for specific applications.
In conclusion, 2-fluoro-1,3-dimethoxybenzene (CAS No. 195136-68-6) is a versatile aromatic compound with significant potential in various fields due to its unique structure and reactivity profile. Ongoing research continues to uncover new applications and optimize synthetic methods for this compound, ensuring its relevance in modern chemical science.
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